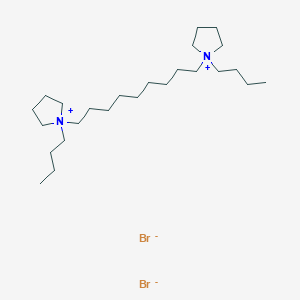
1,1'-(Nonane-1,9-diyl)bis(1-butylpyrrolidin-1-ium) dibromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-(Nonane-1,9-diyl)bis(1-butylpyrrolidin-1-ium) dibromide is a quaternary ammonium compound with a unique structure that includes two pyrrolidinium rings connected by a nonane chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(Nonane-1,9-diyl)bis(1-butylpyrrolidin-1-ium) dibromide typically involves the reaction of 1,9-dibromononane with 1-butylpyrrolidine. The reaction is carried out in an appropriate solvent, such as acetonitrile or ethanol, under reflux conditions. The reaction proceeds via nucleophilic substitution, where the bromine atoms are replaced by the pyrrolidinium groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is then purified using techniques such as recrystallization or column chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
1,1’-(Nonane-1,9-diyl)bis(1-butylpyrrolidin-1-ium) dibromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles such as hydroxide ions or amines.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce the corresponding reduced forms of the compound.
Applications De Recherche Scientifique
1,1’-(Nonane-1,9-diyl)bis(1-butylpyrrolidin-1-ium) dibromide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Medicine: It is being investigated for its potential use in drug delivery systems and as an antimicrobial agent.
Industry: The compound is used in the production of specialty chemicals and as an additive in various industrial processes.
Mécanisme D'action
The mechanism of action of 1,1’-(Nonane-1,9-diyl)bis(1-butylpyrrolidin-1-ium) dibromide involves its interaction with biological membranes. The compound can disrupt membrane integrity, leading to cell lysis. It may also interact with specific molecular targets, such as enzymes or receptors, affecting their function and leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1’-(Butane-1,4-diyl)bis(1,2-dimethyl-1H-imidazol-3-ium) dibromide: This compound has a shorter alkyl chain and imidazolium rings instead of pyrrolidinium rings.
1,1’-(Pentane-1,5-diyl)bis(1-methylpyrrolidinium) dibromide: Similar structure but with a pentane chain instead of a nonane chain.
1,1’-(Propane-1,3-diyl)bis(4-tert-butylpyridinium) diiodide: This compound has a propane chain and pyridinium rings.
Uniqueness
1,1’-(Nonane-1,9-diyl)bis(1-butylpyrrolidin-1-ium) dibromide is unique due to its longer nonane chain, which may confer different physical and chemical properties compared to similar compounds with shorter chains. The presence of pyrrolidinium rings also differentiates it from compounds with other ring structures, potentially leading to unique biological and chemical activities.
This detailed article provides a comprehensive overview of 1,1’-(Nonane-1,9-diyl)bis(1-butylpyrrolidin-1-ium) dibromide, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
Numéro CAS |
844468-98-0 |
|---|---|
Formule moléculaire |
C25H52Br2N2 |
Poids moléculaire |
540.5 g/mol |
Nom IUPAC |
1-butyl-1-[9-(1-butylpyrrolidin-1-ium-1-yl)nonyl]pyrrolidin-1-ium;dibromide |
InChI |
InChI=1S/C25H52N2.2BrH/c1-3-5-18-26(22-14-15-23-26)20-12-10-8-7-9-11-13-21-27(19-6-4-2)24-16-17-25-27;;/h3-25H2,1-2H3;2*1H/q+2;;/p-2 |
Clé InChI |
FBWRVXKWKKGQDY-UHFFFAOYSA-L |
SMILES canonique |
CCCC[N+]1(CCCC1)CCCCCCCCC[N+]2(CCCC2)CCCC.[Br-].[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


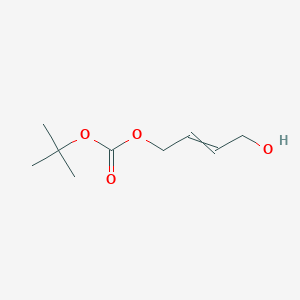
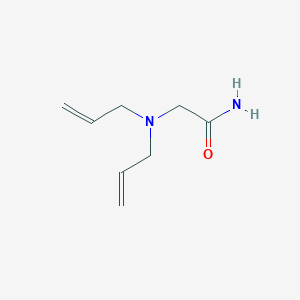

![6-Methyl[1,1'-biphenyl]-3-yl cyclohexylcarbamate](/img/structure/B12534009.png)
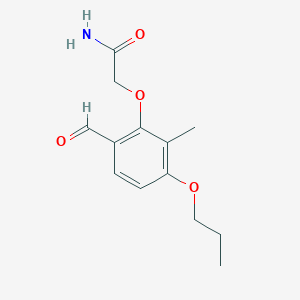
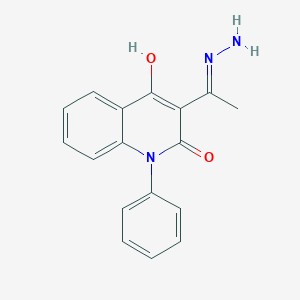
![4-[5-(3,4-Dichlorophenyl)-2-(pyridin-3-yl)-1,3-oxazol-4-yl]benzoic acid](/img/structure/B12534023.png)
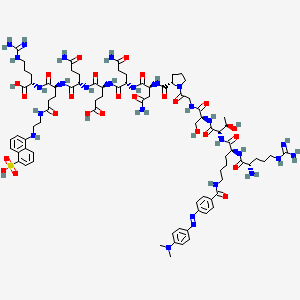
![Ytterbium, bis[tris(trimethylsilyl)methyl]-](/img/structure/B12534035.png)
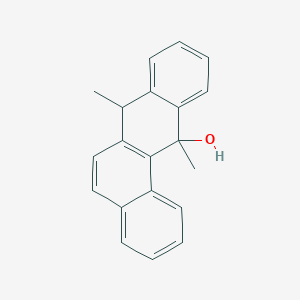
![1-[Bis(ethylsulfanyl)methyl]-2-[(prop-2-yn-1-yl)oxy]benzene](/img/structure/B12534044.png)
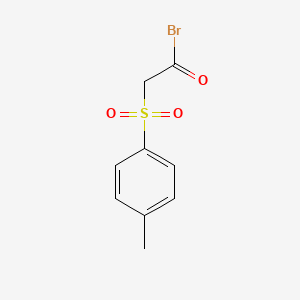

![4-(2',3-Dimethyl[1,1'-biphenyl]-2-yl)but-3-en-2-ol](/img/structure/B12534063.png)
